2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as hydroxyl pyridinones, have been reported to inhibit aldose reductase (alr2) and exhibit antioxidant action .
Mode of Action
It is suggested that hydroxyl pyridinones, which are structurally similar, combine alr2 inhibition with antioxidant action . This dual action could potentially be a part of the mechanism of action of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate.
Biochemical Pathways
Based on the reported activities of similar compounds, it might be involved in the regulation of oxidative stress pathways and glucose metabolism .
Result of Action
Similar compounds have been reported to exhibit antioxidant action and inhibit alr2 , which could potentially lead to the regulation of oxidative stress and glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate can be achieved through a series of chemical reactions. One common method involves the condensation of 2-hydroxymethyl-5-hydroxypyridine aldehyde with cyanide ions, followed by catalytic hydrogenation to yield the desired product . This process typically requires the use of sodium cyanide or hydrogen cyanide as reagents and is conducted under controlled conditions to ensure safety and efficiency .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various chemical compounds.
Biology: The compound is used in the study of biological processes and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-methylpyridine: This compound shares a similar pyridine ring structure but differs in the substitution pattern.
2-Hydroxymethylpyridine: Another related compound with a hydroxymethyl group attached to the pyridine ring.
Uniqueness
2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPIAMKLWFQNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1O)CC(=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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